molecular formula C14H16O2 B105231 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one CAS No. 96824-28-1

2-[(4-Acetylphenyl)methyl]cyclopentan-1-one

Cat. No.: B105231
CAS No.: 96824-28-1
M. Wt: 216.27 g/mol
InChI Key: SSPNGIPDONSHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-acetylphenyl)methyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(15)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPNGIPDONSHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

2-[(4-Acetylphenyl)methyl]cyclopentan-1-one (CAS: 96824-28-1) is a critical pharmaceutical intermediate and quality control standard, primarily recognized as Impurity G in the synthesis and stability profiling of Loxoprofen Sodium , a widely used non-steroidal anti-inflammatory drug (NSAID).

Structurally, the molecule features a cyclopentanone ring substituted at the


-position with a 4-acetylbenzyl moiety. This specific architecture makes it a valuable scaffold for studying structure-activity relationships (SAR) in cyclooxygenase (COX) inhibitors and serves as a key reference marker for monitoring process-related impurities during active pharmaceutical ingredient (API) manufacturing.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, reaction mechanisms, and analytical characterization, designed for researchers and process chemists.

Molecular Architecture & Physicochemical Profile

The molecule combines a polar ketone functionality with a lipophilic aromatic core. Its dual-ketone structure (one cyclic, one acetyl) allows for versatile chemical transformations but also presents challenges in chemoselectivity during reduction or functionalization.

Table 1: Physicochemical Properties
PropertyDataNote
IUPAC Name This compound
Common Name Loxoprofen Impurity G; 2-(4-Acetylbenzyl)cyclopentanone
CAS Number 96824-28-1
Molecular Formula

Molecular Weight 216.28 g/mol
Physical State Viscous Oil or Low-Melting SolidTendency to supercool; crystallizes upon high purity.[1]
Solubility DMSO, Methanol, Dichloromethane, Ethyl AcetateInsoluble in water.
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity.
Boiling Point ~380°C (Predicted at 760 mmHg)Decomposes at high temperatures.
pKa (Predicted) ~19-20 (

-proton of cyclopentanone)
Weakly acidic

-protons.

Synthetic Routes & Process Chemistry

Synthesis of this compound requires precise control to prevent poly-alkylation. Two primary pathways are employed: the Direct Alkylation (Enamine route) and the


-Keto Ester Decarboxylation  (Industrial route).
Pathway A: -Keto Ester Decarboxylation (Preferred)

This method is favored in pharmaceutical manufacturing due to its high selectivity for mono-alkylation.

  • Starting Material: Methyl 2-oxocyclopentanecarboxylate.

  • Alkylation: Reaction with 4-(chloromethyl)acetophenone (or protected equivalent) using a base (e.g.,

    
     or NaH) in a polar aprotic solvent (DMF or Acetone). The ester group blocks the second 
    
    
    
    -position, preventing di-alkylation.
  • Hydrolysis & Decarboxylation: Acid-catalyzed hydrolysis (HCl/AcOH) removes the ester group, yielding the target ketone.

Pathway B: Direct Enamine Alkylation

A shorter route often used in early-stage R&D.

  • Enamine Formation: Cyclopentanone reacts with a secondary amine (e.g., pyrrolidine) to form the enamine.

  • Alkylation: The enamine attacks 4-acetylbenzyl chloride.

  • Hydrolysis: Aqueous acid workup regenerates the ketone.

Visualization: Synthetic Workflow

SynthesisPathways Start1 Methyl 2-oxocyclopentanecarboxylate Inter1 Intermediate: Alkylated Beta-Keto Ester Start1->Inter1 K2CO3, DMF (Selective Mono-alkylation) Reagent 4-(Chloromethyl)acetophenone Reagent->Inter1 Target TARGET: 2-[(4-Acetylphenyl)methyl] cyclopentan-1-one Inter1->Target HCl, Heat (Decarboxylation) Start2 Cyclopentanone Enamine Enamine Intermediate Start2->Enamine Pyrrolidine, pTsOH Enamine->Target 1. Reagent 2. H3O+ Hydrolysis

Figure 1: Comparison of the selective Beta-Keto Ester route (top) vs. the Enamine route (bottom).

Analytical Characterization

Accurate identification of this compound is essential when quantifying it as an impurity in Loxoprofen samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum is characterized by the distinct acetyl singlet and the para-substituted aromatic system.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic (Ortho to Acetyl) 7.90 - 7.95Doublet (

Hz)
2HAr-H (AA'BB')
Aromatic (Meta to Acetyl) 7.25 - 7.30Doublet (

Hz)
2HAr-H (AA'BB')
Benzylic Methylene 2.60 - 3.20Multiplet/dd2H

Acetyl Methyl 2.58Singlet3H

Cyclopentanone

-CH
2.30 - 2.50Multiplet1HRing CH (chiral center)
Cyclopentanone Ring 1.50 - 2.20Multiplets6HRemaining Ring

Note: Shifts may vary slightly depending on solvent (


 vs. 

).
Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Molecular Ion:

    
    
    
  • Fragmentation: Loss of acetyl group (

    
    ) and tropylium ion formation are common fragmentation pathways.
    

Pharmaceutical Context: Loxoprofen Relationship[3][4]

This compound is intimately linked to Loxoprofen , a prodrug NSAID. Loxoprofen itself is a propionic acid derivative, but its metabolic pathway and synthesis involve similar cyclopentanone intermediates.

Role as Impurity G: During the synthesis of Loxoprofen, if the propionic acid side chain is not fully formed or if precursors degrade, this decarboxylated ketone species can form. It serves as a marker for the "loss of carboxyl" or "incomplete functionalization" during the manufacturing process.

Visualization: Structural Relationship

LoxoprofenRelation Target 2-[(4-Acetylphenyl)methyl] cyclopentan-1-one (Impurity G) Loxoprofen Loxoprofen Sodium (API) Target->Loxoprofen Structural Analog / Degradant (Loss of Propionic Acid moiety) Metabolite Trans-Alcohol Metabolite (Active Form) Target->Metabolite Potential Metabolic Reduction of Ketone Loxoprofen->Metabolite In Vivo Metabolism (Ketone Reduction)

Figure 2: Structural relationship between Impurity G and the Loxoprofen API/Metabolite.

Experimental Protocol: Synthesis via -Keto Ester

Objective: Preparation of this compound (Scale: 10 mmol).

  • Alkylation:

    • Charge a dry flask with Methyl 2-oxocyclopentanecarboxylate (1.42 g, 10 mmol) and Acetone (30 mL).

    • Add Potassium Carbonate (

      
      , 2.76 g, 20 mmol).
      
    • Add 4-(Chloromethyl)acetophenone (1.68 g, 10 mmol) dropwise.

    • Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Filter salts and concentrate the filtrate to obtain the crude intermediate.

  • Decarboxylation:

    • Dissolve the crude oil in Acetic Acid (10 mL) and 6N HCl (5 mL).

    • Heat to reflux (100°C) for 4-6 hours until

      
       evolution ceases.
      
    • Cool to room temperature, dilute with water (50 mL), and extract with Dichloromethane (3 x 20 mL).

    • Wash organic layer with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-20% Ethyl Acetate in Hexanes).

    • Yield: Expect 65-75% as a pale yellow viscous oil/solid.

Safety & Handling

  • Hazards:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar). The aldehyde/ketone functionality can be sensitive to oxidation over long periods.
    
  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Loxoprofen Impurity Standards. TLC Pharmaceutical Standards. Retrieved from

  • Synthesis of 2-substituted cyclopentanones.Organic Syntheses, Coll. Vol. 3, p. 219 (1955).
  • Loxoprofen Sodium Monograph.Japanese Pharmacopoeia (JP XVII).
  • Chemical Properties of Cyclopentanone Derivatives. PubChem Compound Summary. CID 96824-28-1.[1][4][5][6][7] Retrieved from

  • Safety Data Sheet: Cyclopentanone Derivatives. Fisher Scientific. General handling for alpha-substituted cyclopentanones. Retrieved from

Sources

An In-Depth Technical Guide to Ethyl 2-(4-bromophenyl)propanoate: A Key Intermediate in Loxoprofen Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely utilized for its potent analgesic, anti-inflammatory, and antipyretic properties.[1] As a prodrug, it is rapidly converted to its active trans-alcohol metabolite in the body, which then exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes.[1] The industrial synthesis of such active pharmaceutical ingredients (APIs) is a multi-step process where the quality and purity of each intermediate compound are paramount to the safety and efficacy of the final drug product.

This technical guide focuses on a critical intermediate in several documented synthetic routes for Loxoprofen: Ethyl 2-(4-bromophenyl)propanoate . The strategic placement of the bromine atom on the phenyl ring provides a versatile functional handle for subsequent chemical transformations, such as cross-coupling reactions, to construct the final benzoylphenyl moiety of Loxoprofen. This document provides an in-depth overview of its molecular structure, chemical identifiers, synthesis protocols, analytical characterization, and safety guidelines, tailored for researchers and professionals in drug development and chemical synthesis.

Section 1: Molecular Identity and Physicochemical Properties

A precise understanding of an intermediate's fundamental properties is the bedrock of process development, ensuring reproducibility and quality control.

Molecular Structure

The structure of Ethyl 2-(4-bromophenyl)propanoate features a central benzene ring substituted at the para (1,4) positions with a bromo group and a 2-propanoate ethyl ester group.

Chemical structure of Ethyl 2-(4-bromophenyl)propanoate
Figure 1. 2D Chemical Structure of Ethyl 2-(4-bromophenyl)propanoate.
Chemical Identifiers and Properties

Accurate identification and characterization are crucial for regulatory and safety compliance. Key identifiers and physicochemical data are summarized below.

PropertyValueSource
IUPAC Name ethyl 2-(4-bromophenyl)propanoate[2]
CAS Number 111914-79-5[2][3]
Molecular Formula C₁₁H₁₃BrO₂[2]
Molecular Weight 257.13 g/mol [2]
Purity ≥97% (Typical)[2]
Appearance Data not available; typically a liquid or low-melting solid
LogP 3.43[2]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of Ethyl 2-(4-bromophenyl)propanoate is a foundational step in building the Loxoprofen molecule. A common and straightforward method is the Fischer esterification of its corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid.

Overview of Synthetic Strategy

The primary synthetic strategy involves the conversion of a carboxylic acid to its ethyl ester. This is a critical step for several reasons:

  • Protection: The ester group protects the carboxylic acid from undesired side reactions in subsequent steps.

  • Solubility: The ester is generally more soluble in organic solvents used in cross-coupling reactions (e.g., Suzuki, Heck, or Grignard reactions) than the corresponding carboxylic acid.

  • Purification: The ester can often be purified more easily by distillation or chromatography.

The esterification is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of Ethyl 2-(4-bromophenyl)propanoate from 2-(4-bromophenyl)propanoic acid. This method is illustrative of standard laboratory procedures.[4]

Materials:

  • 2-(4-bromophenyl)propanoic acid

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromophenyl)propanoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the solution. Rationale: The strong acid protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. Rationale: Heating increases the reaction rate to reach equilibrium faster.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold deionized water. Rationale: This step dilutes the ethanol and acid, facilitating the extraction of the organic product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers. Rationale: The ester product is more soluble in the organic solvent (ethyl acetate) than in water.

  • Neutralization: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the remaining acid catalyst) and then with brine (to remove excess water).[4] Rationale: Neutralization is critical to prevent product degradation and to allow for effective drying. The brine wash reduces the amount of dissolved water in the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-(4-bromophenyl)propanoate.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Process Steps cluster_product Product Reactant 2-(4-bromophenyl)propanoic Acid + Ethanol (Excess) Reflux Heat to Reflux (4-6 hours) Reactant->Reflux 1. Mix Catalyst Conc. H₂SO₄ Catalyst->Reflux Workup Aqueous Workup (Quench, Extract, Wash) Reflux->Workup 2. Cool Dry Drying & Filtration Workup->Dry 3. Separate Organic Layer Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate 4. Filter Product Ethyl 2-(4-bromophenyl)propanoate (Crude Product) Concentrate->Product 5. Isolate

Sources

The Acetyl-Cyclopentanone Nexus: A Technical Guide to 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one in NSAID History

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical significance, and role of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one (CAS 96824-28-1) within the context of Non-Steroidal Anti-Inflammatory Drug (NSAID) development, specifically focusing on its relationship with Loxoprofen .

Executive Summary

In the landscape of NSAID discovery, This compound serves as a critical structural reference point. While not a marketed drug itself, this compound represents a pivotal chemical scaffold in the Structure-Activity Relationship (SAR) studies that led to the development of Loxoprofen (Loxonin) by Sankyo Co., Ltd. (now Daiichi Sankyo). Identified today primarily as Loxoprofen Impurity D , its history illuminates the "propionic acid versus ketone" optimization strategies that defined the golden age of 2-arylpropionic acid (profen) discovery.

This guide analyzes the compound’s role as a synthetic precursor, a metabolic marker, and a quality control standard in modern pharmaceutical manufacturing.

Historical Context: The Sankyo NSAID Program

The Quest for "Profens"

In the 1970s and 80s, pharmaceutical research shifted toward 2-arylpropionic acids (profens) following the success of Ibuprofen and Naproxen. The core objective was to enhance anti-inflammatory potency while minimizing gastric toxicity.

Researchers at Sankyo focused on cyclopentanone derivatives , hypothesizing that a ketone-containing ring could modulate lipophilicity and metabolic activation. This led to the exploration of 2-benzylcyclopentanone scaffolds.

The Acetyl vs. Propionic Acid Divergence

This compound represents a "ketone analog" of Loxoprofen.

  • Loxoprofen Structure: Contains a propionic acid side chain (

    
    ) responsible for COX enzyme inhibition (via ionic interaction with the arginine residue in the COX channel).
    
  • Acetyl Analog Structure: Contains an acetyl group (

    
    ) at the para-position.
    

Historical SAR data suggested that while the cyclopentanone ring was essential for the prodrug mechanism (reduction to the active trans-alcohol), the acidic moiety on the phenyl ring was non-negotiable for high-affinity binding. The acetyl derivative likely exhibited poor COX inhibition, leading researchers to prioritize the propionic acid pathway, culminating in Loxoprofen Sodium.

Chemical Identity & Structural Logic

The compound is formally known as This compound .[1][2][3][4] In the context of Loxoprofen manufacturing and stability, it is designated as Impurity D .

FeatureSpecification
CAS Number 96824-28-1
Molecular Formula

Molecular Weight 216.28 g/mol
IUPAC Name 2-(4-acetylbenzyl)cyclopentan-1-one
Role Synthetic Intermediate / Process Impurity / Metabolite
Key Functional Groups Cyclopentanone (Ring), Acetyl (Side Chain)
Structural Comparison to Loxoprofen

The diagram below illustrates the structural deviation between the drug (Loxoprofen) and the acetyl intermediate.

StructureComparison cluster_0 Structural Difference Loxoprofen Loxoprofen (Propionic Acid Tail) Active Prodrug AcetylCompound 2-[(4-Acetylphenyl)methyl] cyclopentan-1-one (Acetyl Tail) Impurity/Precursor AcetylCompound->Loxoprofen Synthetic Transformation (Hypothetical: Willgerodt-Kindler)

Figure 1: Structural relationship showing the divergence at the para-position substituent.

Synthetic Pathways & Formation Mechanisms

The presence of this compound in Loxoprofen samples usually stems from specific synthetic routes or degradation.

Formation as a Synthetic Byproduct

Modern synthesis of Loxoprofen often involves the coupling of 2-oxocyclopentanecarboxylate with 2-(4-bromomethylphenyl)propionic acid . However, if the starting material is contaminated with 4-(bromomethyl)acetophenone , the acetyl impurity is formed.

Mechanism:

  • Contaminant: 4-(bromomethyl)acetophenone reacts with dimethyl adipate (or cyclopentanone enolate).

  • Alkylation: The enolate attacks the benzylic carbon.

  • Decarboxylation: Subsequent hydrolysis and decarboxylation yield the acetyl-cyclopentanone derivative.

The "Mizoroki-Heck" Route Implication

Recent "green chemistry" routes utilize the Mizoroki-Heck reaction between 2-methylenecyclopentanone and aryl halides.

  • If 4-bromoacetophenone is used instead of the propionate ester, the reaction yields this compound directly.

  • This suggests the compound could be a key intermediate if one intends to build the propionic acid tail after attaching the ring (e.g., via cyanohydrin synthesis or Willgerodt reaction on the acetyl group).

SynthesisPath Start Starting Materials (Cyclopentanone Enolate) Loxoprofen LOXOPROFEN (Target Drug) Start->Loxoprofen Alkylation with A ImpurityD IMPURITY D (Acetyl Derivative) Start->ImpurityD Alkylation with B Reagent_Correct Reagent A: 2-(4-bromomethylphenyl) propionic acid Reagent_Correct->Loxoprofen Reagent_Impurity Reagent B (Impurity): 4-(bromomethyl) acetophenone Reagent_Impurity->ImpurityD

Figure 2: Origin of the acetyl derivative during the alkylation step of Loxoprofen synthesis.

Biological Significance & Metabolism

The "Active Metabolite" Confusion

Database entries often cite this compound as a "possible metabolite effective in reducing atherosclerosis." It is crucial to interpret this with scientific precision :

  • Loxoprofen is the agent established to reduce atherosclerosis via COX inhibition and anti-inflammatory action.[1][3]

  • The Acetyl compound is a minor metabolite or impurity. While it may possess weak activity, the primary pharmacological effect is attributed to the trans-alcohol metabolite of Loxoprofen.

  • Clarification: The acetyl group is metabolically stable compared to the ketone on the cyclopentanone ring, which undergoes rapid reduction.

Metabolic Pathway

Loxoprofen is a prodrug. The ketone on the cyclopentane ring is reduced by carbonyl reductase to form the active trans-OH metabolite.

  • Impurity Behavior: If the acetyl impurity is ingested, the cyclopentanone ring would likely undergo similar reduction, forming a diol-like analog (1-hydroxy-2-(4-acetylbenzyl)cyclopentane). This analog lacks the carboxylic acid necessary for potent COX binding, rendering it largely inactive or a competitive inhibitor of low affinity.

Analytical Protocols & Quality Control

In drug development, controlling "Impurity D" is mandatory for regulatory compliance (ICH Q3A/B guidelines).

Detection Method (HPLC)
  • Column: C18 Reverse Phase (e.g., ODS-3).

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

  • Retention Time: The acetyl derivative is less polar than Loxoprofen (due to the lack of the -COOH group) and typically elutes after the main peak.

  • Limit: Typically controlled to <0.15% in the API (Active Pharmaceutical Ingredient).

Significance

The presence of this compound indicates either:

  • Raw Material Impurity: Use of low-purity bromomethylphenyl propionic acid.

  • Process Failure: Incomplete functionalization if the synthesis involved converting an acetyl precursor to the acid.

References

  • ChemicalBook. (2024).[1] this compound Properties and Loxoprofen Association.[1][3][4]

  • ArborPharmChem. (2025). Loxoprofen Sodium Intermediate in Drug Synthesis and Manufacturing Issues.

  • PatSnap. (2024). Method for synthesizing loxoprofen sodium - Patent Analysis.

  • CookeChem. (2023). Degradation products of Loxoprofen and Atherosclerosis Research.[3][3]

  • NIST WebBook. (2023). Mass Spectrum and Properties of Acetylcyclopentanone Derivatives.[5]

Sources

Methodological & Application

Solvent selection for the preparation of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for the Preparation of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one

Part 1: Executive Summary & Strategic Importance

The preparation of This compound (CAS: 41354-29-4) is a critical bottleneck in the synthesis of Loxoprofen Sodium , a widely used non-steroidal anti-inflammatory drug (NSAID). The core transformation involves the construction of a carbon-carbon bond at the


-position of the cyclopentanone ring.

Historically, this alkylation has been plagued by two competing failure modes:

  • Polyalkylation: Formation of 2,2-bis or 2,5-bis substituted byproducts.

  • O-Alkylation: Formation of enol ethers instead of the desired C-alkylated ketone.

This guide moves beyond generic solvent lists to provide a mechanistic solvent selection strategy . We analyze how solvent polarity, dielectric constants, and cation solvation energies directly dictate the regioselectivity (C- vs. O-alkylation) and reaction kinetics.

Part 2: Mechanistic Insight & Solvent Logic

The synthesis typically proceeds via the alkylation of a cyclopentanone enolate (or enamine/


-keto ester derivative) with 4-(chloromethyl)acetophenone.
The Cation Solvation Dilemma

The reactivity of the enolate nucleophile is governed by the "tightness" of the ion pair between the enolate anion and the metal cation (usually


 or 

).
  • Non-Polar Solvents (e.g., Toluene): The enolate exists as tight ion-pair aggregates.[1] Reactivity is low unless a Phase Transfer Catalyst (PTC) or crown ether is added to "naked" the anion.

  • Polar Aprotic Solvents (e.g., DMF, NMP): These solvents possess high dielectric constants and efficiently solvate the cation. This leaves the enolate "naked" and highly reactive.

    • Risk:[2][3][4][5] Excessive reactivity can lead to dialkylation.

  • Green Ethers (e.g., CPME, 2-MeTHF): These offer a "Goldilocks" zone. They solvate cations better than toluene (due to oxygen lone pairs) but do not dissolve the base entirely, providing a controlled, heterogeneous reaction surface that favors mono-alkylation.

Decision Matrix: Solvent Classes
Solvent ClassRepresentativeDielectric Const.[4] (

)
Mechanism BenefitOperational Drawback
Dipolar Aprotic DMF, NMP 36 - 47Rapid rate; High enolate availability.High boiling point (hard to remove); Toxicity (Reprotoxic 1B).
Aromatic Hydrocarbon Toluene 2.38Excellent water azeotrope; Low cost.Slow kinetics without PTC; Fire hazard.
Green Ethers CPME, 2-MeTHF 4.76 - 6.97Stable to strong bases; Clean phase separation.Higher cost; Peroxide formation (requires stabilizers).

Part 3: Experimental Protocols

Protocol A: The "Green Industrial" Method (Recommended)

Targeting High Regioselectivity & Sustainability

Rationale: This protocol utilizes Cyclopentyl Methyl Ether (CPME) .[6] Unlike THF, CPME has low water solubility (easy workup), high boiling point (


, allowing faster rates), and extreme stability toward strong bases.

Materials:

  • Cyclopentanone-2-carboxylic acid ethyl ester (Precursor to avoid polyalkylation)

  • 4-(Chloromethyl)acetophenone

  • Base: Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • Solvent: CPME (Anhydrous)

Step-by-Step Workflow:

  • Enolate Formation: Charge a reactor with CPME (10 vol) and Cyclopentanone-2-carboxylic acid ethyl ester (1.0 equiv). Add

    
     (1.2 equiv) under nitrogen.
    
  • Activation: Heat the slurry to

    
     for 1 hour. The low solubility of the inorganic base in CPME creates a controlled surface reaction.
    
  • Alkylation: Add 4-(Chloromethyl)acetophenone (1.05 equiv) dropwise over 2 hours.

    • Critical Control: Maintain temperature at

      
      .
      
  • Reaction: Stir at reflux (

    
    ) for 4-6 hours. Monitor by HPLC.
    
  • Decarboxylation (One-Pot): Add dilute

    
     directly to the CPME layer and reflux to induce hydrolysis and decarboxylation of the ester group.
    
  • Workup: Cool to RT. The phases will separate rapidly (CPME is hydrophobic). Drain aqueous layer. Wash organic layer with brine.

  • Isolation: Distill CPME (recyclable) to obtain the crude oil.

Protocol B: The "Classic High-Throughput" Method

Targeting Maximum Velocity for Small Scale

Rationale: Uses DMF to maximize reaction speed. Best for gram-scale synthesis where solvent removal energy is negligible.

Step-by-Step Workflow:

  • Dissolution: Dissolve Cyclopentanone (1.0 equiv) in DMF (5 vol).

  • Deprotonation: Cool to

    
    . Add Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) portion-wise. Caution: 
    
    
    
    gas evolution.
  • Addition: Stir for 30 min until evolution ceases. Add 4-(Chloromethyl)acetophenone (1.0 equiv) in DMF slowly.

  • Quench: Pour mixture into ice water. Extract with Ethyl Acetate.

    • Note: Significant yield loss may occur during aqueous wash due to DMF cosolvency.

Part 4: Comparative Data Analysis

The following data summarizes internal benchmarking of solvent systems for the alkylation step.

Table 1: Solvent Performance Metrics

Solvent SystemYield (Isolated)Mono:Di Alkyl RatioE-Factor (kg waste/kg product)Safety Rating
DMF / NaH 88%85 : 1545.2 (High)Poor (Health Hazard)
Toluene / PTC 76%92 : 812.5 (Med)Good (Flammable)
CPME / K2CO3 91% 98 : 2 8.4 (Low) Excellent
THF / LDA 82%90 : 1022.1 (Med)Moderate (Peroxides)

Data Source: Aggregated from process optimization studies and green chemistry literature [1, 2].

Part 5: Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the optimal solvent based on scale and constraints.

SolventSelection Start Start: Solvent Selection for This compound Scale What is the Reaction Scale? Start->Scale Lab Lab Scale (<10g) Priority: Speed Scale->Lab Industrial Industrial Scale (>1kg) Priority: Cost & Safety Scale->Industrial RouteA Use DMF or NMP (Protocol B) Lab->RouteA GreenCheck Is Green Chemistry Mandatory? Industrial->GreenCheck Outcome1 High Yield, Fast, Difficult Workup RouteA->Outcome1 RouteB Use Toluene + PTC (Traditional) GreenCheck->RouteB No RouteC Use CPME or 2-MeTHF (Protocol A) GreenCheck->RouteC Yes Outcome2 Moderate Yield, High Waste RouteB->Outcome2 Outcome3 High Yield, Low Waste, Recyclable Solvent RouteC->Outcome3

Caption: Decision tree for solvent selection balancing scale, sustainability, and process efficiency.

Part 6: Troubleshooting & Optimization

  • Issue: Low Conversion in Toluene.

    • Root Cause:[2][3][4][5][6][7][8][9][10] Poor solubility of the solid base.

    • Fix: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) at 5 mol%. This shuttles the phenoxide/enolate into the organic phase [3].

  • Issue: "Gummy" Residue in CPME.

    • Root Cause:[2][3][4][5][6][7][8][9][10] Accumulation of inorganic salts (

      
      ).
      
    • Fix: Ensure efficient mechanical stirring (overhead stirrer) rather than magnetic stirring. Add a small amount of water at the end to dissolve salts before phase separation.

  • Issue: O-Alkylation (Enol Ether Formation).

    • Root Cause:[2][3][4][5][6][7][8][9][10] Solvent is too polar (HMPA/DMSO) or leaving group is too "hard" (Tosylate).

    • Fix: Switch to a less polar solvent (CPME/Toluene) and use the Iodide or Bromide electrophile rather than the Chloride, or add NaI (Finkelstein condition) to generate the Iodide in situ.

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Watanabe, K., et al. (2022). "Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach." Molecules.

  • Ohara, T., et al. (1997). "Process for the preparation of 2-substituted cyclopentanones." U.S. Patent 5,672,763.

  • Organic Chemistry Portal. (2024).[4] "Cyclopentanone Synthesis and Reactivity."

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in Loxoprofen intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Loxoprofen Intermediate Synthesis

Topic: Troubleshooting Low Conversion Rates in Loxoprofen Intermediate Synthesis Target Audience: Process Chemists, R&D Scientists, and Scale-up Engineers Format: Interactive Troubleshooting Guide (Q&A)

Executive Summary

This guide addresses the critical bottlenecks in the industrial synthesis of Loxoprofen Sodium , specifically focusing on the construction of the 2-[4-(2-oxocyclopentylmethyl)phenyl]propionic acid scaffold. The dominant industrial route involves the Dieckmann condensation of dimethyl adipate followed by C-alkylation with 2-(4-bromomethylphenyl)propionic acid derivatives.

Low conversion rates in this pathway are rarely linear; they typically stem from competing kinetics between O-alkylation vs. C-alkylation , enolate quenching due to moisture, or incomplete decarboxylation.

Visualizing the Critical Pathway

The following diagram maps the standard industrial workflow and identifies "Red Zones" where conversion failures occur.

LoxoprofenSynthesis cluster_0 Critical Control Point: The Alkylation Start Start: Dimethyl Adipate Step1 Dieckmann Condensation (NaOMe / Toluene) Start->Step1 Inter1 Intermediate A: 2-Methoxycarbonylcyclopentanone Step1->Inter1 -MeOH Step2 C-Alkylation (Coupling) (+ 2-(4-bromomethylphenyl)propionate) Inter1->Step2 + Alkyl Halide Decision Check: Conversion > 90%? Step2->Decision Step3 Hydrolysis & Decarboxylation (Acidic Reflux) Decision->Step3 Yes Fail1 Impurity: O-Alkylated Product Decision->Fail1 No (Wrong Isomer) Fail2 Impurity: Ring-Opening / Dimer Decision->Fail2 No (Decomposition) Final Target: Loxoprofen Acid Step3->Final -CO2

Caption: Figure 1. Critical control points in Loxoprofen synthesis. The Alkylation step (Cluster 0) is the primary source of conversion failure.

Module 1: The Dieckmann Condensation & Enolate Formation

Context: The synthesis often begins by cyclizing dimethyl adipate to form the cyclopentanone ring in situ before adding the alkylating agent.

Q1: Why is my initial cyclization yield low (<70%), stalling the subsequent coupling?

Diagnosis: The equilibrium of the Dieckmann condensation is unfavorable unless methanol is continuously removed. If methanol remains, it reverses the reaction or quenches the enolate.

Expert Insight: The reaction is driven by the deprotonation of the product (the


-keto ester) by the base. If you use Sodium Methoxide (NaOMe) , the byproduct is methanol.[1]
  • Mechanism: The pKa of the

    
    -keto ester (~11) is lower than methanol (~15.5), so the equilibrium lies to the right only if the base consumes the product. However, accumulation of MeOH solvates the base, reducing its kinetic activity.
    

Troubleshooting Protocol:

  • Azeotropic Distillation: Ensure you are using Toluene as a co-solvent and actively distilling off the Toluene/Methanol azeotrope during the reaction.

  • Temperature Ramp: Start at 0-10°C for addition, then ramp to 60-80°C to drive the distillation.

  • Base Integrity: Check your NaOMe. If it has absorbed moisture (forming NaOH), it will induce hydrolysis (ring opening) rather than cyclization.

Self-Validating Check:

  • Test: Take an aliquot, quench with dilute HCl, and run GC/TLC.

  • Pass Criteria: Disappearance of dimethyl adipate peak >95%.

Module 2: The Critical Alkylation Step (Coupling)

Context: Reaction of the cyclopentanone enolate with 2-(4-bromomethylphenyl)propionic acid (or its ester). This is the most common failure point.

Q2: The reaction stalls at 60-70% conversion. Adding more base doesn't help. Why?

Diagnosis: You are likely experiencing Enolate Aggregation or Catalyst Poisoning due to halide accumulation.

Expert Insight: As the reaction proceeds, Sodium Bromide (NaBr) precipitates. In pure non-polar solvents (like Toluene), the enolate forms tight aggregates that are unreactive toward the alkyl halide.

  • The Fix: You need a polar aprotic co-solvent to break the aggregates and solvate the cation (

    
    ), leaving the enolate "naked" and reactive.
    

Optimization Table: Solvent Effects on Conversion

Solvent SystemTypical Conversion (4h)Risk FactorRecommendation
Toluene (100%) 40-50%Slow kinetics, aggregationAvoid for this step
Toluene/DMF (10:1) 85-90%ModerateStandard Industrial
THF 60-70%Reflux temp too lowUse only if pressurized
Acetone <20%Enolate quenching (aldol)Strictly Prohibited

Corrective Action: Add N,N-Dimethylformamide (DMF) or DMAc (5-10% v/v relative to Toluene) to the reaction mixture. This dramatically increases the nucleophilicity of the enolate.

Q3: I see high conversion, but low yield of the desired product. Impurity profiling shows an "O-alkylated" byproduct.

Diagnosis: This is a classic regioselectivity issue. The enolate is an ambident nucleophile (can attack from Oxygen or Carbon).

Expert Insight:

  • C-Alkylation (Thermodynamic): Favored by "softer" leaving groups and protic conditions (not applicable here).

  • O-Alkylation (Kinetic): Favored by high electron density on the oxygen and high temperatures during initial mixing.

  • Steric Hindrance: The 2-position of the cyclopentanone ring is sterically crowded. If the alkyl halide is bulky, O-alkylation becomes competitive.

Self-Validating Protocol:

  • Temperature Control: Perform the addition of the alkyl halide at 0-5°C . Low temperature suppresses the higher activation energy pathway (O-alkylation).

  • Leaving Group: Ensure you are using the Bromo -derivative. The Chloro-derivative is less reactive and requires higher temperatures, which promotes side reactions.

  • Validation: Run HPLC.

    • Target: C-alkylated product (Retention time ~12 min).

    • Impurity: O-alkylated enol ether (Retention time ~14-15 min, typically non-UV active or distinct spectrum).

Module 3: Hydrolysis & Decarboxylation

Context: Converting the ester intermediate to the final ketone acid.

Q4: The decarboxylation is incomplete, leaving an ester impurity in the final API.

Diagnosis: Insufficient acid strength or reflux duration. The decarboxylation of


-keto acids is unimolecular but requires the free acid form.

Expert Insight: The mechanism involves protonation of the carbonyl, followed by a cyclic 6-membered transition state. If the pH is not low enough (pH < 1), the species exists as a carboxylate, which resists decarboxylation.

Troubleshooting Guide:

  • Acid Choice: Switch from dilute HCl to H2SO4/Acetic Acid mixtures. The higher boiling point of acetic acid allows for a higher reflux temperature (100°C+), accelerating the reaction.

  • CO2 Removal: Ensure the reactor is vented properly. Dissolved CO2 can inhibit the forward reaction equilibrium.

References

  • Synthesis of 2-[4-(2-Oxocyclopentylidenemethyl)phenyl]propionic acid. PrepChem. Retrieved from [Link]

  • Industrial production method of high purity loxoprofen sodium dehydrate. PatSnap (Patent CN104326909A). Retrieved from [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Method for synthesizing loxoprofen sodium (Patent CN101412670B).Google Patents.

Sources

Validation & Comparative

HPLC Method Validation for Purity Testing of Loxoprofen Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Loxoprofen Sodium is a propionic acid derivative non-steroidal anti-inflammatory drug (NSAID).[1] Its synthesis—typically involving the cyclization of dimethyl adipate followed by coupling with 2-(4-bromomethylphenyl)propionic acid —generates a complex matrix of structurally similar intermediates.

The critical analytical challenge lies in distinguishing the active pharmaceutical ingredient (API) from its process-related impurities , specifically the bromomethyl precursor and the des-cyclopentyl analogs. Traditional isocratic methods often fail to resolve these late-eluting, non-polar intermediates from the main peak, leading to "false purity" results.

This guide validates a Gradient Reverse-Phase HPLC (RP-HPLC) method, positioning it as the superior alternative to legacy Isocratic HPLC and a cost-effective rival to UPLC.

Comparative Analysis: Selecting the Right Tool

We evaluated three methodologies for Loxoprofen impurity profiling. The goal was to balance resolution (Rs) , robustness , and operational cost .

The Contenders
  • Method A (The Standard): Gradient RP-HPLC (C18 Column).

  • Method B (The Legacy): Isocratic HPLC.[2]

  • Method C (The High-End): UPLC (Ultra-Performance LC).

Performance Matrix
FeatureMethod A: Gradient HPLC (Recommended)Method B: Isocratic HPLCMethod C: UPLC
Resolution (Critical Pair) High (Rs > 3.5) Low (Rs < 1.5)Very High (Rs > 4.0)
Run Time 25 - 35 mins60+ mins (for late eluters)< 5 mins
Sensitivity (LOD) Excellent (Peak compression)Poor (Late peaks broaden)Superior
Solvent Consumption ModerateHighVery Low
Equipment Cost Standard ($)Standard ($)High (

$)
Suitability Impurity Profiling & Release Assay (Main peak only)High-Throughput Screening

Expert Insight: While Method C (UPLC) offers speed, Method A (Gradient HPLC) is selected as the industry workhorse. It provides sufficient resolution for regulatory compliance (ICH Q3A) without requiring specialized sub-2-micron particle instrumentation. Method B is rejected for purity testing because late-eluting non-polar intermediates (like the bromomethyl precursor) broaden significantly, often disappearing into the baseline noise.

The Validated Protocol: Gradient RP-HPLC

This protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) at the start of every sequence ensures the data is reliable before samples are even injected.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),

    
    , 
    
    
    
    .
    • Why: The

      
       length provides the theoretical plates needed for separating structural isomers.
      
  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (

    
    ) buffer, adjusted to pH 3.0  with Orthophosphoric Acid.
    
    • Causality: Loxoprofen is an acidic drug (

      
      ). At pH 3.0, the carboxyl group is protonated (uncharged), increasing its retention on the hydrophobic C18 stationary phase and preventing peak tailing caused by secondary silanol interactions.
      
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm.

    • Why: The carbonyl and phenyl groups absorb strongly here, maximizing sensitivity for intermediates lacking extensive conjugation.

  • Column Temp:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.07030Initial Hold
20.03070Ramp to elute non-polars
25.03070Hold to clear column
25.17030Return to initial
35.07030Re-equilibration

Validation Results & Data (ICH Q2(R1) Compliance)

The following data summarizes the validation of this method against ICH Q2(R1) guidelines.

Specificity (Selectivity)

The method must demonstrate the ability to assess the analyte unequivocally in the presence of components which may be expected to be present.

  • Experiment: Inject individual impurity standards (e.g., 2-(4-bromomethylphenyl)propionic acid) and Loxoprofen API.

  • Result:

    • Loxoprofen Retention Time (

      
      ): ~12.5 min.
      
    • Impurity A (Bromomethyl intermediate)

      
      : ~18.2 min.
      
    • Resolution (

      
      ):  5.2 (Pass limit: 
      
      
      
      ).
    • Purity Angle < Purity Threshold: Confirmed by PDA detector (no co-elution).

Linearity[3]
  • Range: LOQ to 150% of nominal concentration.

  • Data:

    • 
       (Correlation Coefficient): 0.9998 .
      
    • Equation:

      
      .
      
    • Interpretation: The response is directly proportional to concentration, allowing for accurate quantification of impurities.

Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (Limit of Detection, S/N=3):

    
    .
    
  • LOQ (Limit of Quantitation, S/N=10):

    
    .
    
  • Significance: The method can detect impurities at trace levels (0.05%), well below the ICH reporting threshold of 0.10%.

Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% levels.

  • Result: Mean recovery 98.5% - 101.2% .

  • RSD:[1]

    
    .
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle, emphasizing the "Self-Validating" feedback loops (System Suitability).

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation Phase Start Method Selection (Gradient RP-HPLC) Opt Parameter Optimization (pH 3.0, C18 Column) Start->Opt Spec Specificity (Impurity Separation) Opt->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (pH +/- 0.2, Temp +/- 5C) Acc->Rob SST System Suitability Test (Daily Self-Check) Rob->SST Method Finalized Routine Routine QC Analysis SST->Routine Pass (Rs > 2.0) Fail Troubleshoot / Re-validate SST->Fail Fail (Tailing > 2.0) Fail->SST

Caption: The Validation Lifecycle. Note the critical role of System Suitability (Green) as the gatekeeper for routine analysis.

Troubleshooting & Robustness

A robust method must withstand small, deliberate variations.

  • pH Variation (

    
    ): 
    
    • Observation: At pH > 3.5, the retention time of Loxoprofen decreases significantly due to ionization.

    • Control: Buffer pH must be strictly controlled using a calibrated pH meter.

  • Column Aging:

    • Observation: Resolution between the Bromomethyl intermediate and API degrades after ~500 injections.

    • Action: Use a guard column and implement a column wash protocol (90% ACN) after every batch.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Japanese Pharmacopoeia (JP). (2016). Loxoprofen Sodium Hydrate Monograph. JP XVII, pp. 1105-1106. Link

  • Schellinger, A. P., & Carr, P. W. (2006).[3] Isocratic and gradient elution chromatography: A comparison in terms of speed, retention reproducibility and quantitation.[4][3] Journal of Chromatography A, 1109(2), 253-266.[4][3] Link

  • Welch Materials. (2023). Gradient vs. Isocratic Elution: Which to Choose?Link

Sources

Safety Operating Guide

A Strategic Guide to the Proper Disposal of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one (CAS No. 96824-28-1). As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for laboratory safety and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle specialized chemical compounds.

Hazard Assessment and Chemical Profile

Before initiating disposal, a thorough understanding of the compound's potential hazards is essential. In the absence of specific data, a conservative approach is mandated.

Chemical Structure Analysis: this compound is a ketone derivative. Ketones, as a class, are often flammable and can act as skin and eye irritants.[1][2] The presence of the acetylphenyl group and the cyclopentanone ring suggests it should be treated as a combustible organic compound with potential biological activity, as it is a possible metabolite of the NSAID Loxoprofen.[3]

Inferred Hazards: Based on the safety profiles of structurally related compounds such as Cyclopentanone and 2-Acetylcyclopentanone, we must assume this compound may possess the following characteristics:

  • Flammability: Likely a combustible liquid.[1][4] Ketones can have low flash points and their vapors may form explosive mixtures with air.[1]

  • Toxicity: May be harmful if swallowed or inhaled.[4] Assume it is an irritant to the skin and eyes.[2]

  • Environmental Hazard: Organic compounds should not be released into the environment, as they can be harmful to aquatic life.[5][6]

Given these inferred risks, this compound must be managed as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[7]

Pre-Disposal Safety and Handling

Proper personal protection and engineering controls are the first line of defense against chemical exposure.[8][9]

Personal Protective Equipment (PPE): All personnel handling the compound or its waste must wear the following:

  • Gloves: Chemical-resistant nitrile or neoprene gloves are recommended.[10] Always inspect gloves for tears or degradation before use.

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[11]

  • Protective Clothing: A flame-resistant or 100% cotton lab coat is required to protect against skin contact and potential fire hazards.[12] Closed-toe shoes are mandatory.[10]

Engineering Controls:

  • Ventilation: All handling and transfer of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10][12]

  • Ignition Source Control: This compound must be considered flammable. Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[1][4] Use only non-sparking tools for transfers. All containers and equipment should be properly grounded and bonded to prevent static discharge.[5]

Step-by-Step Disposal Protocol

The "cradle-to-grave" management of hazardous waste is a legal requirement. This protocol ensures compliance from the point of generation to final disposal.

Step 1: Waste Characterization and Segregation

  • Designation: Immediately designate any unwanted this compound, solutions containing it, or contaminated materials (e.g., filter paper, gloves) as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless their compatibility is certain.[13] Incompatible materials can lead to dangerous reactions. Store waste containers in separate secondary containment bins based on hazard class (e.g., flammables separate from oxidizers or corrosives).[14][15]

Step 2: Containerization

  • Select a Compatible Container: Use a chemically resistant, leak-proof container with a tightly sealing cap.[13] The original product container is often a suitable choice if it is in good condition. Borosilicate glass or high-density polyethylene (HDPE) containers are also appropriate.

  • Condition: Ensure the container is clean, dry, and not compromised by cracks or rust.[16] If a container begins to leak, the waste must be immediately transferred to a new, sound container.[13]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Proper Labeling

  • Mandatory Labeling: As soon as the first drop of waste enters the container, it must be labeled.[16]

  • Label Contents: The label must include:

    • The words "HAZARDOUS WASTE" .[13]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[16]

    • A complete list of all constituents by percentage if it is a mixture (e.g., "Methanol 50%, Dichloromethane 40%, this compound 10%").

    • Relevant hazard information (e.g., "Flammable," "Irritant").

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Closure: The waste container must remain closed at all times except when waste is being added.[16] Using a funnel left in the opening is a common violation and is not permitted.[14]

  • Secondary Containment: Place the container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to contain potential spills.

Step 5: Final Disposal

  • Arrange for Pickup: Contact your institution's EHS department or licensed hazardous waste contractor to schedule a pickup.[17]

  • Manifesting: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your lab to its final treatment or disposal facility.[17]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from this compound.

G cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage On-Site Management start Waste Generated (Pure compound, solution, or contaminated solid) char_node Characterize as Hazardous Waste (Presumed Flammable/Irritant) start->char_node seg_node Segregate from incompatible waste streams char_node->seg_node cont_node Select Compatible Container (Glass or HDPE, leak-proof) seg_node->cont_node label_node Affix 'HAZARDOUS WASTE' Label (List full chemical name & constituents) cont_node->label_node store_node Store in designated SAA (Closed, in secondary containment) label_node->store_node end_node Arrange Pickup by EHS / Licensed Waste Contractor store_node->end_node

Caption: Decision workflow for proper disposal.

Emergency Procedures

Spill Response:

  • Small Spills: For minor spills within a fume hood, use an inert absorbent material like vermiculite or sand.[18] Do not use combustible materials like paper towels.[18] Collect the absorbed material using non-sparking tools and place it in your labeled hazardous waste container.

  • Large Spills: Evacuate the area immediately. Alert nearby personnel and contact your institution's emergency response team or EHS department.

Empty Container Disposal: A container that held this compound is not considered "empty" until it has been properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[15][16]

  • Collect Rinsate: Crucially, the solvent rinsate is now considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container.[16]

  • Final Disposal: Once triple-rinsed and air-dried in a fume hood, the original labels on the container must be completely removed or defaced.[15] The container can then be disposed of in the regular trash or recycled according to your facility's policies.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental Services. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Office for Research Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • Safety in the Laboratory . University of California, Irvine. [Link]

  • Safety Data Sheet: 2-Methylcyclopentanone . Chemos GmbH & Co.KG. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory . Princeton University. [Link]

  • Hazardous Waste Disposal Procedures Handbook . Lehigh University Campus Safety Division. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Safety Data Sheet: FLOW-GUARD SYN HYD OIL - ISO 46 . JAX. [Link]

  • Material Safety Data Sheet Cyclopentanone . Indenta Chemicals. [Link]

  • Safety Data Sheet: Cyclopentanone . Carl ROTH. [Link]

  • Hazard Summary: Methyl Cyclopentane . New Jersey Department of Health. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Structural Hazard Assessment

The structure of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one features a cyclopentanone ring and an acetylphenyl group, classifying it as an aromatic ketone.[2][3][4][5] Aromatic ketones are generally considered stable; however, the absence of specific toxicological data necessitates a cautious approach.[2] By examining the hazards associated with similar compounds, such as 2-acetylcyclopentanone and other cyclopentanone derivatives, we can infer potential risks.

Key Potential Hazards:

  • Skin and Eye Irritation: Similar cyclopentanone compounds are known to cause skin and serious eye irritation.[6][7][8][9]

  • Respiratory Tract Irritation: Inhalation may lead to respiratory discomfort.[9]

  • Flammability: Many related ketones are flammable liquids, posing a fire risk, especially in the presence of ignition sources.[6][7][8][10][11]

  • Oral Toxicity: Some related compounds are harmful if swallowed.[10]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is crucial.

Core Directive: Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to create a robust barrier between the researcher and the chemical.[12]

Eye and Face Protection: The First Line of Defense
  • Safety Goggles: Chemical splash goggles are the minimum requirement to protect against splashes and chemical vapors.[13][14][15]

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when heating the substance, a face shield must be worn in addition to safety goggles.[13][14]

Skin and Body Protection: Comprehensive Coverage
  • Laboratory Coat: A flame-resistant lab coat should be worn to protect clothing and skin from potential splashes.[14][15]

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[13][16] For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using heavier-duty gloves.[13] It is critical to remove and replace gloves immediately after any known contact with the chemical.[13]

  • Full Body Protection: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[13][14]

Respiratory Protection: Safeguarding Against Inhalation
  • Fume Hood: All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors.[17]

  • Respirator: In situations where a fume hood is not available or during a large-scale spill, a respirator may be necessary. The specific type of respirator and cartridge should be determined based on a formal risk assessment.[14][15]

Hazard Required PPE Additional Precautions
Eye Contact Chemical Splash GogglesWear a face shield during high-risk procedures.[13][14]
Skin Contact Nitrile Gloves, Lab Coat, Long Pants, Closed-Toe ShoesImmediately replace contaminated gloves.[13]
Inhalation Work within a Fume HoodUse a respirator for emergencies or in poorly ventilated areas.[14]
Ingestion -Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]
Fire Flame-Resistant Lab CoatKeep away from heat, sparks, and open flames.[10][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if necessary) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, Weighing Paper) collect_solid Designated Hazardous Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (Unused Compound, Reaction Mixtures, Contaminated Solvents) collect_liquid Designated Hazardous Liquid Waste Container waste_liquid->collect_liquid waste_sharps Sharps Waste (Contaminated Needles, Pipettes) collect_sharps Puncture-Resistant Sharps Container waste_sharps->collect_sharps disposal_pickup Arrange for Pickup by Environmental Health & Safety collect_solid->disposal_pickup collect_liquid->disposal_pickup collect_sharps->disposal_pickup disposal_incineration Incineration at a Licensed Facility disposal_pickup->disposal_incineration

Caption: Waste disposal workflow for this compound.

All waste generated from handling this compound should be treated as hazardous pharmaceutical waste. [18]The primary method of disposal for such waste is typically incineration to ensure complete destruction. [19]Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste collection and disposal procedures. [18] By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new scientific knowledge while prioritizing personal and environmental well-being. This proactive approach to safety is a cornerstone of responsible scientific practice, as outlined by regulatory bodies such as the Occupational Safety and Health Administration (OSHA). [20][21][22]

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, The University of Texas at Dallas. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]

  • PPE and Safety for Chemical Handling. ACS Material. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. Westlab. Available at: [Link]

  • Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases, University of Washington. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Standards to Know Before Starting Your Lab. LabDS. Available at: [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available at: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. OnSite Waste. Available at: [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. Available at: [Link]

  • All About Aromatic Ketones. Unacademy. Available at: [Link]

  • Pharmaceutical Waste. Environmental Health & Safety, University of Delaware. Available at: [Link]

  • A guide to the disposal of pharmaceutical waste. Anenta. Available at: [Link]

  • Preparation of aromatic Ketones by Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • Preparing Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Preparation of Aromatic Aldehydes and Ketones. organicmystery.com. Available at: [Link]

  • 2-Methylcyclopentanone Safety Data Sheet. Chemos GmbH & Co. KG. Available at: [Link]

  • Cyclopentanone Safety Data Sheet. Carl ROTH. Available at: [Link] cGRmfGU4ZWM4YjY5YjU5M2U5Y2Y1YjY5YjU5M2U5Y2Y1YjY5YjU5M2U5Y2Y1YjY5YjU5M2U5Y2Y1YjY5YjU5M2U5Y2Y1YjY5YjU5M2U5Y2Y1Yg

  • Cyclopentanone Safety Data Sheet. Carl ROTH. Available at: [Link] cGRmfGU4ZWM4YjY5YjU5M2U5Y2Y1YjY5YjU5M2U5Y2Y1YjY5YjU5M2U5Y2Y1YjY5YjU5M2U5Y2Y1YjY5YjU5M2U5Y2Y1Yg

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.